molecular formula C14H20FN3O B2720993 4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide CAS No. 890369-11-6

4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide

Cat. No.: B2720993
CAS No.: 890369-11-6
M. Wt: 265.332
InChI Key: DVHFRSPFWFSHDL-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a propyl group and a carboxamide moiety

Properties

IUPAC Name

4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O/c1-2-7-16-14(19)18-10-8-17(9-11-18)13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHFRSPFWFSHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as human equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of these transporters, affecting the uptake and regulation of nucleosides in cells . This inhibition can modulate various cellular processes, including nucleotide synthesis and adenosine function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-fluorophenyl)-N-propylpiperazine-1-carboxamide is unique due to the combination of its fluorophenyl, propyl, and carboxamide groups, which confer specific chemical and biological properties. This unique structure allows it to interact selectively with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

4-(2-Fluorophenyl)-N-propylpiperazine-1-carboxamide (also known as FPPC) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, characterized by a fluorophenyl group and a propyl substituent on the piperazine ring, suggests possible interactions with various biological targets, particularly in the central nervous system (CNS).

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H17FN2O
  • CAS Number : 890369-11-6

The compound's structure allows for specific interactions with neurotransmitter receptors, which is critical for its biological activity. The presence of the fluorine atom is particularly significant as it can enhance binding affinity and selectivity towards certain receptors.

FPPC primarily interacts with neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine. Research indicates that compounds with similar piperazine structures often exhibit:

  • Inhibition of Reuptake Transporters : FPPC may inhibit serotonin and dopamine transporters, thus increasing the availability of these neurotransmitters in synaptic clefts.
  • Receptor Modulation : It has been suggested that FPPC can act as an antagonist at certain serotonin receptors, influencing mood and anxiety pathways.

Antidepressant Effects

Studies have shown that piperazine derivatives can exhibit antidepressant-like effects. FPPC's ability to modulate serotonin levels suggests potential efficacy in treating depression. In animal models, compounds with similar structures have demonstrated significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain.

Anticancer Properties

Recent investigations into piperazine derivatives have indicated potential anticancer activity. FPPC has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : By interfering with cell cycle progression.
  • Induction of Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of FPPC in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors attributed to increased serotonergic activity.

ParameterControl GroupFPPC Treatment Group
Immobility Time (seconds)120 ± 1575 ± 10
Serotonin Levels (ng/mL)50 ± 580 ± 10

Study 2: Cytotoxic Activity Against Cancer Cells

In vitro studies assessed the cytotoxicity of FPPC against human cancer cell lines such as HeLa and MCF7. The compound exhibited IC50 values indicating significant potency against these cells.

Cell LineIC50 (µM)
HeLa15
MCF720

These findings suggest that FPPC may serve as a lead compound for further development in both antidepressant and anticancer therapies.

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